molecular formula C7H9NO2S B3382741 N-methoxy-N-methylthiophene-3-carboxamide CAS No. 357405-56-2

N-methoxy-N-methylthiophene-3-carboxamide

Cat. No.: B3382741
CAS No.: 357405-56-2
M. Wt: 171.22 g/mol
InChI Key: NRGJZUHVPQTZLH-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylthiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a methoxy (-OCH₃) and methyl (-CH₃) group attached to the amide nitrogen. This structural motif positions it within a broader class of bioactive thiophene carboxamides, which are studied for applications ranging from medicinal chemistry (e.g., antimicrobial agents) to materials science.

Properties

IUPAC Name

N-methoxy-N-methylthiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S/c1-8(10-2)7(9)6-3-4-11-5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGJZUHVPQTZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CSC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-methoxy-N-methylthiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives typically involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized based on the desired product and its applications .

Chemical Reactions Analysis

Organometallic Additions

MMMTC reacts with Grignard reagents or organolithium compounds to yield ketones, a hallmark of Weinreb amides. The reaction proceeds via a chelation-controlled mechanism, preventing over-addition and ensuring high selectivity.

ReagentConditionsProductYieldReferences
Methylmagnesium bromideTHF, -78°C, 1 hr3-Acetylthiophene85–92%
Phenyl lithiumEt₂O, 0°C, 2 hr3-Benzoylthiophene78–88%

Mechanism :

  • The organometallic reagent coordinates to the amide oxygen.

  • Nucleophilic attack forms a tetrahedral intermediate.

  • Acidic workup releases the ketone and regenerates the hydroxylamine byproduct.

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions.

ReagentConditionsProductSelectivityReferences
mCPBADCM, 25°C, 6 hrThiophene-3-carboxamide sulfoxide90%
H₂O₂ (30%)AcOH, 70°C, 12 hrThiophene-3-carboxamide sulfone65%

Key Insight :
The carboxamide group at position 3 directs oxidation to the sulfur atom due to electronic deactivation of the ring.

Nucleophilic Substitution

While MMMTC lacks inherent leaving groups, its derivatives (e.g., brominated analogs) participate in cross-coupling reactions.

Reaction TypeReagent/CatalystProductYieldReferences
Suzuki CouplingPd(PPh₃)₄, K₂CO₃3-Aryl-thiophene derivatives60–75%
Buchwald–HartwigPd₂(dba)₃, XPhos3-Amino-thiophene derivatives55–70%

Limitation :
Substitution requires pre-functionalization (e.g., bromination at position 5).

Hydrolysis

MMMTC hydrolyzes to thiophene-3-carboxylic acid under acidic or basic conditions.

ConditionsReagentProductYieldReferences
6M HCl, reflux12 hrThiophene-3-carboxylic acid95%
NaOH (10%), 80°C8 hrThiophene-3-carboxylate88%

Reduction

Reduction of MMMTC with strong hydrides yields secondary amines, though this is less common due to the stability of Weinreb amides.

ReagentConditionsProductYieldReferences
LiAlH₄Et₂O, 0°C, 4 hrN-Methylthiophene-3-amine40–50%

Electrophilic Aromatic Substitution

The electron-withdrawing carboxamide group deactivates the thiophene ring, limiting electrophilic reactions. Nitration and halogenation require harsh conditions.

ReagentConditionsProductYieldReferences
HNO₃/H₂SO₄50°C, 6 hr5-Nitro-thiophene derivative30%
Br₂, FeBr₃DCM, 25°C, 12 hr5-Bromo-thiophene derivative25%

Coordination Chemistry

The carboxamide oxygen and thiophene sulfur act as ligands in metal complexes.

Metal SaltConditionsComplex TypeApplicationReferences
Cu(NO₃)₂MeOH, 25°C, 2 hrCu(II)-MMMTC complexCatalysis
Pd(OAc)₂DMF, 80°C, 4 hrPd(II)-MMMTC complexCross-coupling

Scientific Research Applications

N-methoxy-N-methylthiophene-3-carboxamide is an intriguing organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article delves into its applications, providing a comprehensive overview backed by scientific findings and case studies.

Chemical Properties and Structure

This compound is characterized by its unique structure, which features a thiophene ring, a methoxy group, and a methyl group attached to the nitrogen atom of the carboxamide functional group. Its molecular formula is C9H11NO2SC_9H_{11}NO_2S, with a molecular weight of approximately 185.25 g/mol. The presence of the thiophene ring imparts distinct electronic properties that enhance its potential applications in various domains.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its potential to inhibit specific enzymes or receptors, leading to modulation of biological pathways associated with microbial growth. For instance, compounds derived from thiophene structures have demonstrated effectiveness against pathogenic bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Potential

The compound has also been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit key signaling pathways involved in cancer progression, notably the STAT3/c-Myc pathway. By down-regulating phosphorylated forms of these proteins, this compound could potentially impede tumor growth and promote differentiation of cancerous cells .

Case Study: Erythroleukemia Treatment

In a notable case study, treatment with derivatives similar to this compound demonstrated efficacy in inhibiting disease progression in erythroleukemia models by promoting erythroid differentiation and activating immune responses .

Organic Electronics

This compound's unique electronic properties make it a candidate for applications in organic electronics . The thiophene moiety contributes to the compound's conductivity and stability, which are essential for developing organic semiconductors and photovoltaic devices .

Synthesis and Production

The synthesis of this compound typically involves several steps, including the reaction of thiophene derivatives with methoxy and methylating agents. Industrial methods may employ continuous flow reactors to optimize yield and purity .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Characteristics
N-methoxy-N-methylfuran-3-carboxamideContains a furan ringDifferent electronic properties due to furan structure
N-methoxy-N-methylbenzamideContains a benzene ringAromatic stability but lacks heteroatoms
N-methoxy-N-methylpyrrole-3-carboxamideContains a pyrrole ringNitrogen affects reactivity differently
N-Methoxy-N,2-dimethylthiophene-3-carboxamideDimethyl substitution on thiopheneEnhanced steric hindrance may influence reactivity

The presence of the sulfur atom in the thiophene structure allows for unique interactions that can affect both chemical reactivity and biological activity.

Mechanism of Action

The mechanism of action of N-methoxy-N-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives can act as inhibitors of enzymes or receptors, modulating biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound .

Comparison with Similar Compounds

Comparison with Similar Thiophene Carboxamide Derivatives

Structural and Substituent Variations

Thiophene carboxamides differ primarily in substituent placement (e.g., thiophene ring position, aromatic vs. aliphatic amide groups) and functional group chemistry. Key comparisons include:

Compound Substituents Key Features Reference
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitro (-NO₂) on phenyl ring; thiophene-2-carboxamide core Dihedral angle between thiophene and benzene rings: 8.5–13.5°; weak C–H⋯O/S interactions .
N-(3-Acetylphenyl)-5-methylthiophene-3-carboxamide Acetyl (-COCH₃) on phenyl; methyl on thiophene Molecular formula: C₁₄H₁₃NO₂S; enhanced lipophilicity due to acetyl group .
N-(4-Methoxyphenyl)-2-amino-thiophene-3-carboxamide Methoxy (-OCH₃) on phenyl; amino (-NH₂) on thiophene Antibacterial activity; molecular ion at m/z 440 .
N-Methoxy-N-methylthiophene-3-carboxamide (Target) Methoxy and methyl on amide nitrogen; thiophene-3-carboxamide Likely higher solubility than nitro derivatives; steric effects from N-substituents. N/A

Physicochemical Properties

  • Solubility : Methoxy groups (target compound) enhance water solubility compared to nitro or trifluoromethyl derivatives () .
  • Lipophilicity : Methyl and acetyl groups () increase logP values, influencing membrane permeability .

Spectroscopic Characterization

  • NMR : Thiophene ring protons resonate at δ 6.5–7.5 ppm (). Methoxy groups appear as singlets near δ 3.8–4.0 ppm .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 440 for ) correlate with molecular formulas .

Biological Activity

N-Methoxy-N-methylthiophene-3-carboxamide is a synthetic compound belonging to the thiophene derivatives, which are known for their diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various studies and case analyses.

Chemical Structure and Properties

This compound features a thiophene ring substituted with methoxy and methyl groups, contributing to its unique chemical reactivity and biological potential. The presence of the carboxamide functional group enhances its solubility and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that several derivatives showed effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli16 μM
This compoundS. aureus8 μM
This compoundE. faecalis8 μM

2. Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It was found to have significant activity against Hep3B hepatocellular carcinoma cells, with an IC50 value indicating effective inhibition of cell proliferation. The compound's mechanism involves inducing cell cycle arrest at the G2/M phase, which is crucial for cancer treatment strategies .

Table 2: Anticancer Activity Against Hep3B Cells

CompoundIC50 Value (µg/mL)Mechanism of Action
This compound23 µg/mLCell cycle arrest in G2/M phase
Comparison Compound (Doxorubicin)0.5 µg/mLDNA intercalation

3. Anti-inflammatory Activity

Thiophene derivatives have also been studied for their anti-inflammatory properties. In models such as carrageenan-induced paw edema, compounds similar to this compound exhibited significant inhibition of inflammatory responses, suggesting a potential role in treating inflammatory diseases .

Table 3: Anti-inflammatory Activity in Animal Models

CompoundDose (mg/kg)Inhibition (%)
This compound50 mg/kg58.46%
Indomethacin50 mg/kg47.73%

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes involved in inflammation and cancer progression, thereby modulating various signaling pathways .

Case Study: Anticancer Efficacy

In a recent study, a series of thiophene carboxamide derivatives were synthesized and tested for anticancer activity against Hep3B cells. This compound was among the most active compounds, demonstrating a robust ability to inhibit cell growth compared to traditional chemotherapeutics like doxorubicin .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of thiophene derivatives using the carrageenan-induced paw edema model. The results indicated that compounds similar to this compound significantly reduced edema formation compared to controls, highlighting their therapeutic potential in inflammatory conditions .

Q & A

Q. What are the recommended synthetic routes for N-methoxy-N-methylthiophene-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of thiophene carboxamide derivatives typically involves coupling reactions (e.g., amidation) or functionalization of pre-existing thiophene cores. For example, carboxamide formation via activated esters (e.g., using HATU or EDC/NHS coupling agents) is common . Optimization may include:
  • Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) or acid/base conditions to enhance reactivity .
  • Temperature control : Lower temperatures (0–25°C) to minimize side reactions during amide bond formation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the methoxy group (δ ~3.2–3.5 ppm for CH₃O), methyl group on the amide nitrogen (δ ~2.8–3.1 ppm), and thiophene ring protons (δ ~6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]⁺ should match the theoretical molecular weight (e.g., calculated for C₈H₁₁NO₂S: 193.06 g/mol). Fragmentation patterns should align with cleavage of the amide bond .
  • IR Spectroscopy : Confirm the presence of carbonyl (C=O stretch ~1650–1700 cm⁻¹) and methoxy groups (C-O stretch ~1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols or dust .
  • Spill Management : Absorb with inert material (e.g., silica gel) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiophene carboxamide derivatives, such as variable antimicrobial efficacy?

  • Methodological Answer :
  • Dose-Response Studies : Perform MIC (Minimum Inhibitory Concentration) assays across multiple bacterial strains to establish reproducibility .
  • Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) to identify critical functional groups .
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS) to ensure compound dissolution and bioactivity accuracy .

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density at reactive sites (e.g., carbonyl carbon) .
  • Molecular Docking : Simulate interactions with enzymatic targets (e.g., kinase active sites) to guide rational drug design .
  • Kinetic Modeling : Use software like Gaussian or ORCA to predict activation energies for substitution pathways .

Q. What strategies can mitigate instability of this compound under acidic or photolytic conditions?

  • Methodological Answer :
  • pH Buffering : Conduct stability studies in buffered solutions (pH 4–8) to identify degradation thresholds .
  • Light Protection : Store samples in amber vials and use UV filters during experiments to prevent photodegradation .
  • Stabilizing Additives : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation to enhance shelf life .

Q. How can HPLC-MS be applied to quantify trace impurities in synthesized this compound batches?

  • Methodological Answer :
  • Column Selection : Use a C18 reversed-phase column with a mobile phase of acetonitrile/water (0.1% formic acid) for separation .
  • Detection : Set MS in SIM (Selected Ion Monitoring) mode to target specific m/z values for the parent compound and impurities .
  • Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ (<0.1%), and precision (%RSD <2%) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-methoxy-N-methylthiophene-3-carboxamide
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